

A Spectroscopic Comparison of 3-(Benzylxy)-4-hydroxybenzaldehyde and Its Derivatives

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Compound of Interest

Compound Name:	3-(Benzylxy)-4-hydroxybenzaldehyde
Cat. No.:	B116517

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of **3-(Benzylxy)-4-hydroxybenzaldehyde** and its related derivatives. The objective is to offer a comprehensive analysis of their spectral properties, supported by experimental data, to aid in the identification, characterization, and development of new chemical entities.

Introduction

3-(Benzylxy)-4-hydroxybenzaldehyde and its analogues are important intermediates in the synthesis of various pharmaceutical compounds and fine chemicals. A thorough understanding of their spectroscopic characteristics is crucial for quality control, reaction monitoring, and structural elucidation. This guide presents a comparative analysis of the UV-Vis, IR, NMR, and Mass Spectrometry data for **3-(Benzylxy)-4-hydroxybenzaldehyde**, its isomer 4-(Benzylxy)-3-hydroxybenzaldehyde, and their methoxy-substituted counterparts.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for the selected **3-(Benzylxy)-4-hydroxybenzaldehyde** derivatives.

Table 1: ^1H NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound	Aldehyde-H	Aromatic-H (Benzaldehyde Ring)	Aromatic-H (Benzyl Ring)	OCH_2	OCH_3
3-(Benzyoxy)-4-hydroxybenzaldehyde	-9.8	~7.4 (d), ~7.3 (s), ~6.9 (d)	~7.5-7.3 (m)	~5.1	-
4-(Benzyoxy)-3-hydroxybenzaldehyde	-9.8	~7.4 (d), ~7.3 (s), ~7.0 (d)	~7.5-7.3 (m)	~5.2	-
3-(Benzyoxy)-4-methoxybenzaldehyde	9.85	7.49 (dd), 7.42 (d), 7.04 (d)	7.45-7.30 (m)	5.20	3.94
4-(Benzyoxy)-3-methoxybenzaldehyde	9.84	7.45 (dd), 7.41 (d), 7.09 (d)	7.48-7.30 (m)	5.17	3.91

Note: Chemical shifts are approximate and can vary based on the solvent and concentration.

Table 2: ^{13}C NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound	C=O	Aromatic-C (Benzaldehy- yde Ring)	Aromatic-C (Benzyl Ring)	OCH ₂	OCH ₃
3-(Benzyl)-4-hydroxybenzaldehyde	-	~191	~150, ~146, ~130, ~127, ~115, ~114	~136, ~128, ~128, ~127	-71
4-(Benzyl)-3-hydroxybenzaldehyde	-	~191	~151, ~147, ~131, ~125, ~114, ~112	~136, ~128, ~128, ~127	-70
3-(Benzyl)-4-methoxybenzaldehyde	190.8	-	154.5, 149.3, 130.4, 127.2, 112.1, 111.3	136.6, 128.6, 128.1, 127.3	70.8 56.1
4-(Benzyl)-3-methoxybenzaldehyde	191.1	-	153.2, 150.1, 130.0, 126.5, 113.8, 110.9	136.9, 128.6, 127.9, 127.4	70.1 55.9

Note: Chemical shifts are approximate and can vary based on the solvent and concentration.

Table 3: IR Spectroscopic Data (Key Absorptions in cm^{-1})

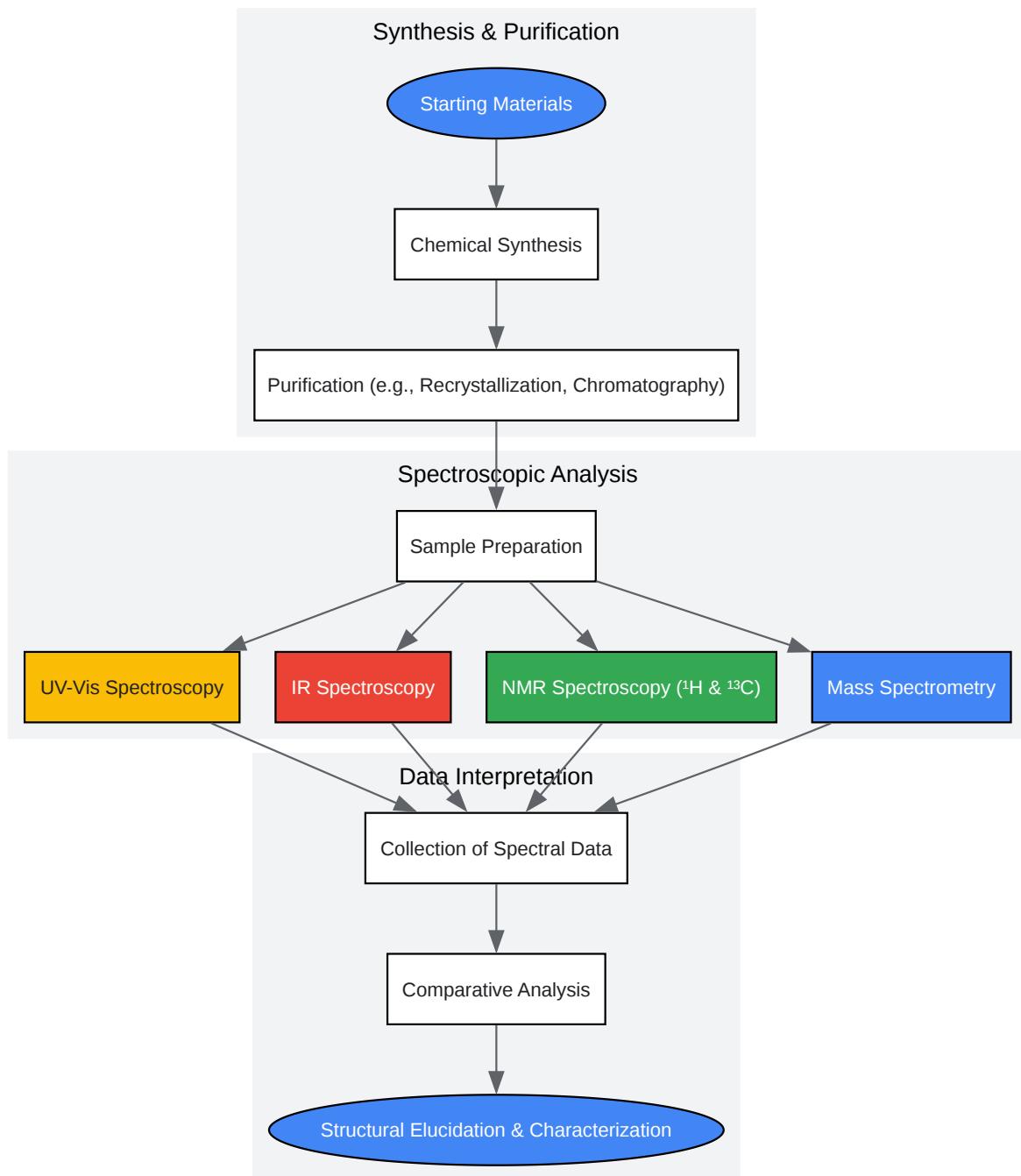
Compound	$\nu(\text{O-H})$	$\nu(\text{C-H})$ aromatic	$\nu(\text{C=O})$	$\nu(\text{C=C})$ aromatic	$\nu(\text{C-O})$
3- (Benzylxy)-4 - hydroxybenz aldehyde	~3300-3100 (broad)	~3100-3000	~1680	~1600, ~1510	~1270, ~1130
4- (Benzylxy)-3 - hydroxybenz aldehyde	~3400-3200 (broad)	~3100-3000	~1685	~1590, ~1515	~1280, ~1140
3- (Benzylxy)-4 - methoxybenz aldehyde	-	3064, 3033	1678	1585, 1511	1265, 1136
4- (Benzylxy)-3 - methoxybenz aldehyde	-	3065, 3034	1681	1587, 1509	1269, 1138

Table 4: UV-Vis and Mass Spectrometric Data

Compound	λ_{max} (nm) in EtOH	Molecular Ion (m/z)
3-(Benzylxy)-4-hydroxybenzaldehyde	~232, ~280, ~315	228.0786 [M] ⁺
4-(Benzylxy)-3-hydroxybenzaldehyde	~230, ~275, ~310	228.0786 [M] ⁺
3-(Benzylxy)-4-methoxybenzaldehyde	231, 278, 316	242.0943 [M] ⁺
4-(Benzylxy)-3-methoxybenzaldehyde	230, 274, 312	242.0943 [M] ⁺

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **3-(Benzylxy)-4-hydroxybenzaldehyde** derivatives.

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Caption: General workflow for the synthesis, purification, and spectroscopic analysis of benzaldehyde derivatives.

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The general protocols are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectra were recorded on a 400 MHz spectrometer. Samples (5-10 mg for ^1H , 20-50 mg for ^{13}C) were dissolved in approximately 0.5 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a 5 mm NMR tube. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

Infrared (IR) Spectroscopy

IR spectra were recorded using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples were analyzed as KBr pellets or using an Attenuated Total Reflectance (ATR) accessory. The spectra were recorded in the 4000-400 cm^{-1} range.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis absorption spectra were recorded on a double-beam spectrophotometer. Samples were dissolved in a suitable UV-grade solvent (e.g., ethanol or methanol) to a concentration of approximately 10^{-5} M. Spectra were recorded in a 1 cm quartz cuvette from 200 to 400 nm.

Mass Spectrometry (MS)

Mass spectra were obtained using an electrospray ionization (ESI) mass spectrometer. Samples were dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the ion source via direct infusion. The data are reported as mass-to-charge ratio (m/z).

Conclusion

This guide provides a comparative overview of the key spectroscopic features of **3-(Benzylxy)-4-hydroxybenzaldehyde** and its selected derivatives. The tabulated data and general experimental protocols serve as a valuable resource for researchers in the fields of

medicinal chemistry, organic synthesis, and materials science for the rapid and accurate characterization of these important chemical compounds.

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